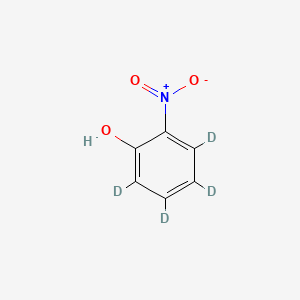
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
説明
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride , also known as heliamine , is an alkaloid isolated from the Mexican cereoid plant Backebergia militaris . It belongs to the class of tetrahydroisoquinoline carboxylic acids and has garnered interest due to its potential applications in medicinal chemistry.
Synthesis Analysis
- Pomeranz–Fritsch–Bobbitt Cyclization : The morpholinone derivative is converted into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via this classical cyclization method. The Pomeranz–Fritsch process has been widely used in the synthesis of chiral tetrahydroisoquinoline derivatives .
Chemical Reactions Analysis
Notably, the Pomeranz–Fritsch process has undergone modifications to improve reaction conditions, making it more practical and efficient .
科学的研究の応用
Enantioselective Synthesis
- The compound has been utilized in the enantioselective synthesis process. A study demonstrated the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution, achieving high enantiopurity and good yields (Paál et al., 2008).
Synthesis and Modification of Isoquinoline Alkaloids
- The compound has been a focus in the synthesis and study of isoquinoline alkaloids. Research includes the development of methods for synthesis with high yield and purity, exploring its potential as a pharmaceutical compound (Bułyszko et al., 2015), (Azamatov et al., 2023).
Potential in Cancer Therapy
- A notable application of this compound is in cancer therapy. A study evaluated its antiproliferative action in rats with hepatocellular carcinoma, suggesting its potential as an anticancer therapy (Kumar et al., 2017).
Development of New Pharmaceutical Compounds
- There is ongoing research in developing new pharmaceutical compounds using this chemical. For instance, studies have explored its role in creating new opioid receptor antagonists (Ukrainets et al., 2010) and as a basis for carbonic anhydrase inhibitors (Gitto et al., 2011).
Synthesis of Novel Derivatives
- It has been used in the synthesis of novel derivatives, such as substituted acetamide derivatives and other functionally-substituted compounds, expanding the scope of chemical research and pharmaceutical applications (Aghekyan et al., 2016), (Aghekyan et al., 2009).
作用機序
Target of Action
It is known that this compound is used as a starting material for the synthesis of more complex isoquinolines .
Biochemical Pathways
It is known that this compound is used in the synthesis of more complex isoquinolines , which may have various effects on different biochemical pathways.
Result of Action
As a starting material for the synthesis of more complex isoquinolines , this compound may contribute to the effects of these more complex molecules.
特性
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPWZMWICGKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)






![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)

